molecular formula C10H13ClO3 B13188721 (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13188721
M. Wt: 216.66 g/mol
InChI Key: IMTBCHYABOCEOK-ZCFIWIBFSA-N
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Description

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety. The stereochemistry at the chiral center is denoted by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2,4-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to obtain the (1R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (1R) enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.

    Substitution: Nucleophiles like NH3 (ammonia) or RSH (thiols) in the presence of a base.

Major Products

    Oxidation: (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanal or (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanoic acid.

    Reduction: (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to a cascade of cellular responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways, which can alter cellular functions and responses.

Comparison with Similar Compounds

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: can be compared with other similar compounds, such as:

    (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethane: Lacks the hydroxyl group, making it less polar.

    (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanoic acid: Contains a carboxylic acid group instead of an alcohol, altering its reactivity and solubility.

    (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanal: Features an aldehyde group, making it more reactive towards nucleophiles.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6,12H,1-3H3/t6-/m1/s1

InChI Key

IMTBCHYABOCEOK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1OC)OC)Cl)O

Canonical SMILES

CC(C1=CC(=C(C=C1OC)OC)Cl)O

Origin of Product

United States

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